molecular formula C18H22N6O2S2 B2669772 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941986-24-9

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2669772
CAS No.: 941986-24-9
M. Wt: 418.53
InChI Key: CTWFZQFHNRLZCK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic system commonly explored in kinase inhibitor development due to its ability to mimic purine nucleotides. Key structural elements include:

  • 4-Morpholino substituent: Enhances solubility and modulates target binding.
  • Thiophene-2-carboxamide moiety: Linked via an ethyl chain, providing conformational flexibility for interactions with biological targets.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolopyrimidines and thienopyrimidines) are frequently associated with anticancer and kinase-inhibitory activities .

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S2/c1-2-27-18-21-15(23-7-9-26-10-8-23)13-12-20-24(16(13)22-18)6-5-19-17(25)14-4-3-11-28-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFZQFHNRLZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the ethylthio and morpholino groups. The final step involves the coupling of the pyrazolopyrimidine derivative with thiophene-2-carboxamide under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Implications Source
Target Compound Pyrazolo[3,4-d]pyrimidine High binding affinity to ATP pockets in kinases; tunable electronic properties N/A
8j () Thieno[2,3-d]pyrimidine Increased aromaticity may enhance stability but reduce selectivity
EP 2402347 () Thieno[3,2-d]pyrimidine Similar to thieno[2,3-d]pyrimidine but with altered ring fusion for solubility
Example 62 () Pyrazolo[3,4-d]pyrimidine Shared core with target; methylthio substituent at position 3

Analysis: Pyrazolo[3,4-d]pyrimidines (target and Example 62) offer greater structural diversity for substitution compared to thienopyrimidines, which are more rigid .

Substituent Analysis at Position 4

Compound Position 4 Substituent Key Properties Source
Target Compound Morpholino Improves solubility; neutral pH compatibility N/A
8j () Thiomorpholino Sulfur atom may enhance metabolic stability
EP 2402347 () Piperazine derivatives Basic amines may increase off-target effects

Substituent Analysis at Position 6

Compound Position 6 Substituent Key Implications Source
Target Compound Ethylthio Moderate lipophilicity; potential for CYP-mediated metabolism N/A
Example 62 () Methylthio Lower lipophilicity; reduced metabolic oxidation
EP 2402347 () Carbaldehyde Reactive group for further functionalization

Analysis : Ethylthio in the target compound may extend half-life compared to methylthio but could increase hepatotoxicity risks .

Thiophene Carboxamide Variations

Compound Thiophene Moiety Key Features Source
Target Compound Thiophene-2-carboxamide (ethyl-linked) Flexible linker for target engagement N/A
8j () Thiophene-2-carboxamide (direct) Rigid structure; stronger hydrogen bonding
Example 62 () Thiophene-3-carboxylate Ester group reduces hydrogen-bonding capacity

Analysis : The ethyl linker in the target compound may improve binding to deep hydrophobic pockets compared to direct-attachment analogs like 8j .

Biological Activity

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity:

  • Molecular Formula : C22H24N6O3S
  • Molecular Weight : 452.53 g/mol
  • CAS Number : 941942-34-3

The structural complexity allows for interactions with multiple biological targets, making it a subject of interest in medicinal chemistry.

This compound primarily exhibits its biological effects through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been identified as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to reduced tumor growth by preventing cancer cells from proliferating .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and modulating poly(ADP-ribose) polymerase (PARP) activity. This pathway is essential for programmed cell death and can be pivotal in cancer therapy .
  • Dihydrofolate Reductase (DHFR) Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit DHFR, an enzyme critical for DNA synthesis and repair. This inhibition can lead to cytotoxic effects in cancer cells, particularly those resistant to conventional antifolates .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For instance, it has been tested against the MCF-7 breast cancer cell line, demonstrating the ability to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity. For example, the introduction of different functional groups has been shown to improve binding affinity to target enzymes like DHFR and CDK2 .

Case Study 1: MCF-7 Cell Line

A study involving the MCF-7 breast cancer cell line demonstrated that this compound effectively induced apoptosis through caspase activation. The compound's IC50 value was found to be comparable to existing chemotherapeutics .

Case Study 2: Resistance Mechanisms

Another investigation focused on overcoming methotrexate resistance in various cancer cell lines. The compound showed promise in restoring sensitivity to methotrexate by inhibiting DHFR, suggesting its potential as an adjunct therapy in resistant cases .

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